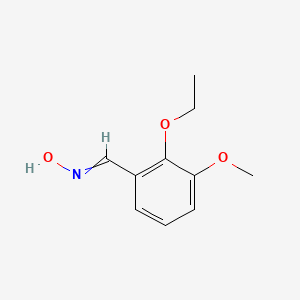
2-Tert-butylpyrimidine-4-carboxylic acid
概要
説明
2-Tert-butylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 847955-90-2 . It has a molecular weight of 180.21 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-tert-butyl-4-pyrimidinecarboxylic acid . The InChI code for this compound is 1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .科学的研究の応用
Anti-inflammatory Research
2-Tert-butylpyrimidine-4-carboxylic acid: has been studied for its potential anti-inflammatory properties. Pyrimidines, in general, have shown a range of pharmacological effects, including anti-inflammatory activities . They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This compound could be pivotal in developing new anti-inflammatory agents with enhanced activities and minimal toxicity.
Synthesis of Pyrimidine Derivatives
The compound serves as a building block in the synthesis of various pyrimidine derivatives. These derivatives are crucial for creating novel compounds with potential pharmacological applications. Detailed structure-activity relationship (SAR) studies provide insights into synthesizing new analogs with improved efficacy and safety profiles .
Pharmacological Studies
Pyrimidines, including 2-Tert-butylpyrimidine-4-carboxylic acid , are known for their broad pharmacological effects. They exhibit antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . This makes them valuable for research in developing new drugs across these categories.
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-tert-butylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIIVQRRLQDQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrimidine-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)




![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)